molecular formula C11H12N6O2 B7815204 2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid

2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid

Cat. No.: B7815204
M. Wt: 260.25 g/mol
InChI Key: JMNWMLOZCDEXAE-YBPNIDACSA-N
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Description

The compound with the identifier “2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction can be represented as:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \, \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 \, [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments is crucial to maintain the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a reagent that facilitates the formation of various chemical bonds, such as peptide bonds in protein synthesis . Its ability to interact with different functional groups makes it a versatile tool in chemical and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid include:

Uniqueness

This compound is unique due to its specific chemical structure and reactivity. Its ability to facilitate the formation of various chemical bonds and its versatility in different types of reactions make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2/c1-17-10(13)8(9(12)16-17)15-14-7-5-3-2-4-6(7)11(18)19/h2-5,13-14H,1H3,(H2,12,16)(H,18,19)/b13-10?,15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNWMLOZCDEXAE-YBPNIDACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=N)C(=NNC2=CC=CC=C2C(=O)O)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=N)/C(=N\NC2=CC=CC=C2C(=O)O)/C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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